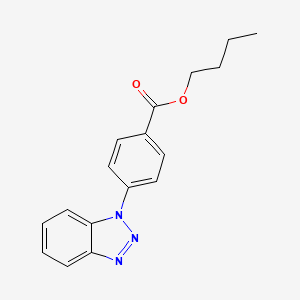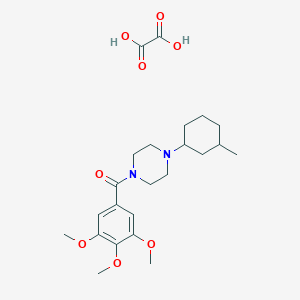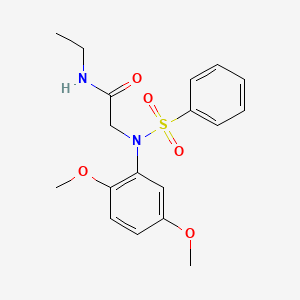![molecular formula C18H23N3O2S B5227333 N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5227333.png)
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPB is a sulfonamide derivative that has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide and its potential use in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide and its safety profile in humans.
Synthesemethoden
The synthesis of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide involves the reaction of 4-methyl-1-piperazine and 4-chlorobenzyl chloride, followed by the addition of benzenesulfonyl chloride. The resulting product is N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Eigenschaften
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-20-11-13-21(14-12-20)17-9-7-16(8-10-17)15-19-24(22,23)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPAMTORQIBFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5227269.png)

![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5227297.png)

![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![3-(4-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227322.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)

